1-Methyl-4-(1-methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine

Description

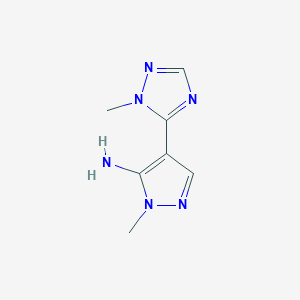

1-Methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 1 and a 1-methyl-1H-1,2,4-triazol-5-yl moiety at position 3. This compound is of interest in medicinal chemistry due to the prevalence of pyrazole and triazole motifs in bioactive molecules, particularly in kinase inhibitors and enzyme modulators .

Properties

Molecular Formula |

C7H10N6 |

|---|---|

Molecular Weight |

178.20 g/mol |

IUPAC Name |

2-methyl-4-(2-methyl-1,2,4-triazol-3-yl)pyrazol-3-amine |

InChI |

InChI=1S/C7H10N6/c1-12-6(8)5(3-10-12)7-9-4-11-13(7)2/h3-4H,8H2,1-2H3 |

InChI Key |

AYTMQMUVEFZZEZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)C2=NC=NN2C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(1-methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine typically involves the formation of the pyrazole and triazole rings followed by their coupling. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring. The triazole ring can be synthesized via a “click” reaction, such as the Huisgen 1,3-dipolar cycloaddition between azides and alkynes .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(1-methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or hydrazines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce various amines .

Scientific Research Applications

1-Methyl-4-(1-methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer activities.

Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

Industry: Utilized in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 1-Methyl-4-(1-methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it could induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

Alterations in the substituents attached to the triazole ring significantly influence physicochemical and biological properties. Key examples include:

Methyl groups offer a balance between stability and molecular interactions .

Heterocyclic Ring Modifications

Replacement of the triazole ring with other heterocycles alters electronic properties and hydrogen-bonding capacity:

Key Insight : Oxadiazole-containing analogs may exhibit improved aqueous solubility but reduced membrane permeability compared to triazole derivatives .

Linkage and Connectivity Differences

Variations in the connectivity between pyrazole and triazole moieties influence conformational flexibility:

Bulky Substituents and Steric Effects

Bulky groups on the triazole ring can modulate steric interactions:

Key Insight : Bulky substituents like tert-butyl improve selectivity but may necessitate formulation adjustments to address solubility challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.